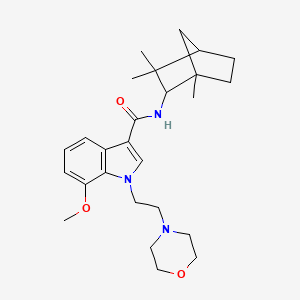
N-(S)-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MN-25, also known as manganese, is a chemical element with the symbol Mn and atomic number 25. Manganese is a transition metal that is not found as a free element in nature but is often combined with iron and other minerals. It is a hard, brittle, gray-white metal that is widely used in various industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese can be prepared through several synthetic routes. One common method involves the reduction of manganese dioxide (MnO₂) with carbon in a blast furnace. The reaction is as follows: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
Another method involves the electrolysis of manganese sulfate (MnSO₄) solution. The manganese ions are reduced at the cathode to produce manganese metal: [ \text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn} ]
Industrial Production Methods
Industrial production of manganese typically involves the extraction of manganese ores such as pyrolusite (MnO₂) and rhodochrosite (MnCO₃). The ores are first crushed and then subjected to various processes such as roasting, reduction, and electrolysis to obtain pure manganese .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Manganese can be oxidized to form manganese dioxide (MnO₂): [ \text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 ]
-
Reduction: : Manganese dioxide can be reduced to manganese metal using carbon: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
-
Substitution: : Manganese can react with halogens to form manganese halides: [ \text{Mn} + \text{Cl}_2 \rightarrow \text{MnCl}_2 ]
Common Reagents and Conditions
Common reagents used in manganese reactions include oxygen, carbon, and halogens. The reactions typically occur under high-temperature conditions or in the presence of a catalyst .
Major Products
The major products formed from manganese reactions include manganese dioxide (MnO₂), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄) .
Wissenschaftliche Forschungsanwendungen
Manganese has a wide range of scientific research applications:
Chemistry: Manganese is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes.
Medicine: Manganese-based compounds are used in medical imaging and as therapeutic agents for certain diseases.
Industry: Manganese is used in the production of steel, batteries, and other industrial materials .
Wirkmechanismus
The mechanism of action of manganese involves its role as a cofactor for various enzymes. Manganese ions (Mn²⁺) can bind to enzyme active sites, facilitating catalytic reactions. In biological systems, manganese is involved in the detoxification of reactive oxygen species and the regulation of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Manganese can be compared with other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). While all these metals share similar properties, manganese is unique in its ability to form a wide range of oxidation states and its essential role in biological systems. Similar compounds include:
Iron (Fe): Used in hemoglobin and steel production.
Cobalt (Co): Used in vitamin B12 and battery production.
Nickel (Ni): Used in stainless steel and battery production .
Manganese stands out due to its versatility in forming various compounds and its critical biological functions.
Eigenschaften
Molekularformel |
C26H37N3O3 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
InChI-Schlüssel |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


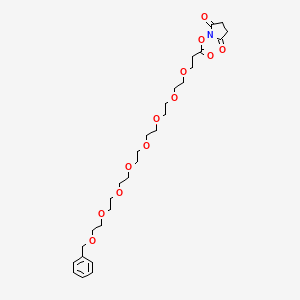
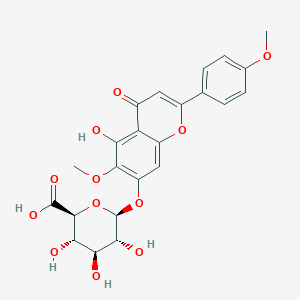
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
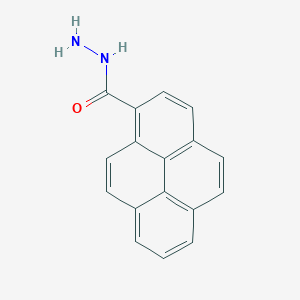
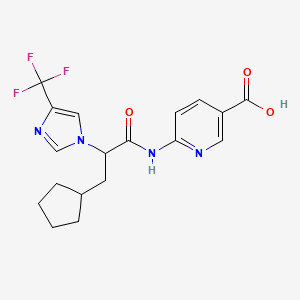
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
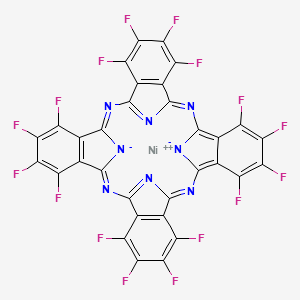
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
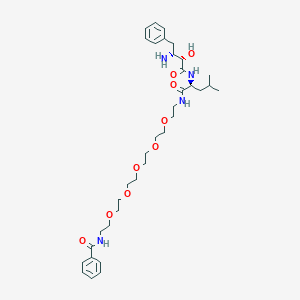
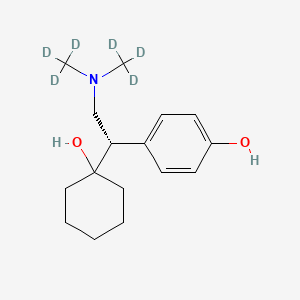
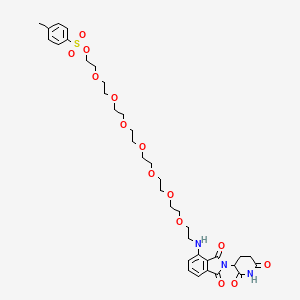
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
